molecular formula C9H5F2NO B14084764 5,6-Difluoro-1H-indole-2-carbaldehyde

5,6-Difluoro-1H-indole-2-carbaldehyde

Cat. No.: B14084764
M. Wt: 181.14 g/mol
InChI Key: MAJMHAKWEIHLQQ-UHFFFAOYSA-N
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Description

5,6-Difluoro-1H-indole-2-carbaldehyde is a fluorinated aromatic aldehyde serving as a versatile chemical building block in organic synthesis and drug discovery. The indole scaffold is a privileged structure in medicinal chemistry , known for its ability to bind to diverse biological targets and mimic naturally occurring biomolecules . The strategic incorporation of two fluorine atoms at the 5 and 6 positions of the indole ring is a common practice to fine-tune the molecule's properties; fluorine can enhance metabolic stability by blocking sites of metabolism, influence lipophilicity, and improve binding affinity through electronic effects . The aldehyde functional group at the 2-position is a highly reactive handle, making this compound a key intermediate for constructing more complex molecules. It is frequently used in condensation reactions to form hydrazones and other derivatives, which are valuable scaffolds in the development of potential therapeutic agents . Researchers utilize this compound in the design and synthesis of novel candidates for various biological activities. This product is intended for research applications and is not for human or veterinary use.

Properties

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

5,6-difluoro-1H-indole-2-carbaldehyde

InChI

InChI=1S/C9H5F2NO/c10-7-2-5-1-6(4-13)12-9(5)3-8(7)11/h1-4,12H

InChI Key

MAJMHAKWEIHLQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=CC(=C1F)F)C=O

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Design

The Friedel-Crafts acylation route begins with ethyl 5,6-difluoroindole-2-carboxylate (6 ), commercially available or synthesized via published procedures. Acylation at the C3 position is achieved using acyl chlorides (7a–c ) under anhydrous conditions with AlCl₃ as a Lewis catalyst (Scheme 1).

General Procedure A :

  • Acylation : A mixture of 6 (10 mmol), acyl chloride (11.5 mmol), and AlCl₃ (10 mmol) in 1,2-dichloroethane is refluxed under argon for 2–3 hours.
  • Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (0–40% ethyl acetate/hexane).

This step yields 3-acyl intermediates (8a–c ) with 70–85% efficiency. Subsequent reduction of the ketone group using triethylsilane (TES) in trifluoroacetic acid (TFA) generates 3-alkylated derivatives (9a–c ).

Hydrolysis to Carboxylic Acid and Aldehyde Formation

The ethyl ester (9 ) undergoes alkaline hydrolysis (3 N NaOH, ethanol, reflux) to yield 5,6-difluoroindole-2-carboxylic acid (10 ). Oxidative decarboxylation or direct formylation via Vilsmeier–Haack reaction (POCl₃, DMF) then introduces the aldehyde group.

Critical Data :

  • Yield of 10 : 78% (pale yellow solid, mp 236–238°C).
  • Vilsmeier–Haack conditions: DMF (2 equiv), POCl₃ (1.5 equiv), 0°C to room temperature, 12 hours.

Palladium-Catalyzed Oxidative Cyclization

Substrate Preparation and Mechanism

This method leverages palladium(II) acetate to catalyze oxidative C–H amination of 2-acetamido-3-(3,4-difluorophenyl)acrylate (15 ) in dimethyl sulfoxide (DMSO) under aerobic conditions. The reaction proceeds via a Pd(II)–amidate intermediate, followed by cyclization and reductive elimination to form the indole core (Scheme 2).

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (10 mol%).
  • Solvent: DMSO, 80°C, 24 hours.
  • Yield: 65–72% for 5,6-difluoro-1-acetylindole-2-carboxylate (16 ).

Japp–Klingemann Fischer Indole Synthesis Adaptation

Diazotization and Hydrazone Formation

Adapting the synthesis of carmoxirole, 4-amino-3,5-difluorobenzoic acid (17 ) is diazotized (NaNO₂, HCl) and coupled with ethyl 2-oxocyclohexanone-1-carboxylate (5 ) to form hydrazone 18 (Scheme 3).

Key Steps :

  • Cyclization : Concentrated H₂SO₄ in acetic acid induces Fischer indole cyclization, producing ethyl 5,6-difluoroindole-2,5-dicarboxylate (19 ).
  • Decarboxylation : Heating 19 with KOH (280°C, autoclave) selectively removes the C2 ester, yielding 5,6-difluoroindole-5-carboxylic acid (20 ).

Aldehyde Functionalization

Oxidation of the methylene group adjacent to the carboxylic acid (KMnO₄, H₂SO₄) or directed ortho-metalation (LDA, DMF) introduces the aldehyde functionality.

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantages Limitations
Friedel-Crafts Acylation 78 High regioselectivity; scalable Requires harsh acids (AlCl₃, TFA)
Pd-Catalyzed Cyclization 65–72 Convergent synthesis; functional group tolerance Costly catalyst; oxygen-sensitive
Japp–Klingemann 60 No protecting groups needed High-temperature decarboxylation required

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Difluoro-1H-indole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Difluoro-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

The following analysis compares 5,6-Difluoro-1H-indole-2-carbaldehyde with structurally related indole derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Structural and Functional Group Variations

Key Compounds for Comparison :

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3) Substituents: 5-Fluoro, carboxamide group at position 2. Synthesis: Derived from ethyl-5-fluoroindole-2-carboxylate via condensation with 4-aminobenzophenone in DMSO (190°C, 6 h, 37.5% yield) . Properties: Melting point 249–250°C; carboxamide group facilitates hydrogen bonding, enhancing target binding in drug design .

5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (Compound 4) Substituents: 5-Fluoro, 4-methylbenzoyl, carboxamide. Synthesis: Similar to Compound 3 but with 2-aminobenzoyl-2-benzoic acid in DMF (150°C, 20 h, 10% yield) . Properties: Lower yield (10%) due to steric hindrance from the methyl group; melting point 233–234°C .

Ethyl 5-Chloro-6-fluoro-1H-indole-2-carboxylate Substituents: 5-Chloro, 6-Fluoro, carboxylate ester. Synthesis: Not detailed in evidence, but analogous to methods. Properties: Chlorine increases lipophilicity compared to fluorine, altering solubility and reactivity .

6,7-Difluoro-1H-indole-3-carbaldehyde

  • Substituents: 6,7-Difluoro, carbaldehyde at position 3.
  • Properties: Structural isomer of the target compound; carbaldehyde at position 3 may lead to divergent reactivity in cross-coupling reactions .

Comparative Data Table

Compound Name Substituents Functional Group Melting Point (°C) Yield (%) Key Characteristics
5,6-Difluoro-1H-indole-2-carbaldehyde 5-F, 6-F Carbaldehyde Not reported Not reported High potential for derivatization; enhanced metabolic stability
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F Carboxamide 249–250 37.5 Amide group supports hydrogen bonding; used in kinase inhibition studies
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide 5-F, 4-methylbenzoyl Carboxamide 233–234 10 Methyl group increases lipophilicity but reduces synthetic yield
Ethyl 5-Chloro-6-fluoro-1H-indole-2-carboxylate 5-Cl, 6-F Carboxylate ester Not reported Not reported Chlorine enhances electron-withdrawing effects; ester group allows hydrolysis
6,7-Difluoro-1H-indole-3-carbaldehyde 6-F, 7-F Carbaldehyde Not reported Not reported Isomeric carbaldehyde position alters spatial interactions in binding

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5,6-Difluoro-1H-indole-2-carbaldehyde, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves fluorination of indole precursors, such as halogen exchange or directed ortho-metalation strategies. For example, fluoro-substituted indoles often require palladium-catalyzed cross-coupling or electrophilic fluorination (e.g., using Selectfluor®). Post-synthesis, purity is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For fluorinated indoles, 19F^{19}\text{F} NMR is critical to confirm substitution patterns and rule out positional isomers . Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) further assess purity.

Q. Which spectroscopic techniques are most effective for characterizing 5,6-Difluoro-1H-indole-2-carbaldehyde?

  • Methodological Answer :

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Identify proton environments and confirm the aldehyde group (e.g., a singlet at δ ~10 ppm for the aldehyde proton).
  • 19F^{19}\text{F} NMR : Resolve the positions of fluorine atoms (e.g., coupling constants distinguish between 5- and 6-fluoro substituents) .
  • Infrared (IR) Spectroscopy : Confirm the presence of the aldehyde group (C=O stretch at ~1680–1720 cm1^{-1}) and indole N–H (broad peak ~3400 cm1^{-1}) .
  • HRMS : Validate molecular formula and isotopic patterns.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in fluorinated indole derivatives like 5,6-Difluoro-1H-indole-2-carbaldehyde?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL (part of the SHELX suite) for structure refinement. Fluorine atoms, due to their high electron density, produce strong diffraction signals, enabling precise localization. Challenges include managing disorder in fluorine positions or solvent molecules. For accurate results, collect data at low temperatures (e.g., 100 K) to minimize thermal motion . If crystallization fails, consider computational methods (DFT or molecular docking) to predict substituent effects .

Q. What methodological strategies address contradictions in reported bioactivity data for fluorinated indole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., compare 5,6-difluoro vs. mono-fluoro analogs) to isolate fluorine’s electronic and steric effects.
  • Dose-Response Assays : Use standardized protocols (e.g., microdilution for antimicrobial activity) to ensure reproducibility.
  • Meta-Analysis : Cross-reference data from multiple studies, accounting for variables like cell lines, solvent systems, and assay conditions. For example, fluoroindole carboxamides show varied mycobacterial inhibition depending on substitution patterns .

Q. How does fluorination impact the electronic properties and reactivity of 5,6-Difluoro-1H-indole-2-carbaldehyde in synthetic applications?

  • Methodological Answer : Fluorine’s electronegativity alters electron density, making the aldehyde group more electrophilic. This enhances reactivity in nucleophilic additions (e.g., Grignard reactions) but may reduce stability under basic conditions. Use cyclic voltammetry to quantify redox potentials and computational tools (e.g., Gaussian) to map frontier molecular orbitals (HOMO/LUMO). Compare with non-fluorinated analogs to isolate electronic effects .

Methodological Challenges and Best Practices

  • Handling Air-Sensitive Derivatives : Store fluorinated indoles under inert gas (argon/nitrogen) due to potential oxidation of the aldehyde group. Use anhydrous solvents for reactions .
  • Data Reproducibility : Document fluorination conditions (e.g., reagent stoichiometry, temperature) meticulously, as slight variations can lead to isomerization or byproducts .
  • Crystallography Troubleshooting : If crystal growth fails, try solvent vapor diffusion or co-crystallization with stabilizing agents (e.g., crown ethers) .

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